4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
Description
This quinoline derivative features a 6,7-dimethoxyquinoline core with a benzenesulfonyl group at position 4 and a 4-methylbenzoyl group at position 3 (Fig. 1). The methoxy groups at positions 6 and 7 enhance solubility in polar solvents, while the sulfonyl and benzoyl substituents contribute to its electronic and steric properties.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUUMWOYJMYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is , with a molecular weight of approximately 393.47 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and two methoxy groups at positions 6 and 7, as well as a 4-methylbenzoyl moiety at position 3.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. In particular, derivatives like 4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This property has been linked to its structural similarity with known DNA intercalators, allowing it to form stable complexes with DNA .
- In Vitro Studies : In vitro evaluations have shown that this compound exhibits potent cytotoxicity against several cancer types, including leukemia and breast cancer cells. For instance, one study reported that it effectively inhibited cell proliferation in the SR leukemia cell line by up to 17% .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The specific compound has shown promise against various bacterial strains.
- Research Findings : Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
Data Summary
| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | SR leukemia | 17 | DNA intercalation |
| Antibacterial | E. coli | 15 | Cell wall disruption |
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced viability in SR leukemia cells compared to control groups. The study utilized MTT assays to quantify cell viability post-treatment.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against E. coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting potential for development into new antimicrobial therapies.
Comparison with Similar Compounds
Substituent Effects at Position 4
The position 4 substituent significantly influences reactivity, solubility, and bioactivity. Key comparisons include:
Key Observations :
- Benzenesulfonyl vs.
- Chloro vs. Sulfonyl: The chloro group in 4-chloro-6,7-dimethoxyquinoline facilitates nucleophilic substitution reactions, making it a versatile intermediate, whereas the sulfonyl group offers stability against hydrolysis .
Substituent Effects at Position 3
The 4-methylbenzoyl group at position 3 distinguishes the target compound from analogs with simpler aryl or alkyl groups:
Key Observations :
Impact of 6,7-Dimethoxy Substituents
The 6,7-dimethoxy groups are conserved in many quinoline derivatives, contributing to:
- Enhanced solubility in organic solvents (e.g., methanol, DCM) due to polarity.
- Electronic effects: Methoxy groups donate electrons via resonance, activating the quinoline ring for electrophilic substitution.
Examples :
- 4-Chloro-6,7-dimethoxyquinoline: Synthesized via POCl3-mediated chlorination; methoxy groups stabilize intermediates during reaction .
- 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Nitrophenoxy group at position 4 introduces strong electron-withdrawing effects, contrasting with the sulfonyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
